3,4-Dihydro-5-(4-(1-piperidinyl)butoxy)-1(2H)-isoquinolinone (DPQ) is a synthetic organic compound belonging to the class of isoquinoline derivatives. It is primarily recognized for its role as a potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1). [, , , ] PARP-1 is an enzyme involved in DNA repair, and its overactivation contributes to various pathological conditions, including neurodegenerative disorders and inflammation. [] DPQ's ability to inhibit PARP-1 has made it a valuable tool in studying the role of PARP-1 in various cellular processes and exploring its therapeutic potential in diseases associated with PARP-1 overactivation. [, , , ]
While the provided papers do not explicitly detail the synthesis of DPQ, they hint at potential synthetic routes. One such approach could involve a multi-step synthesis starting from isoquinoline or a structurally similar precursor. [] Functional group transformations, including alkylation, reduction, and condensation reactions, would likely be employed to introduce the piperidinylbutoxy substituent at the 5-position and the dihydroisoquinolinone core. []
DPQ consists of a dihydroisoquinolinone core, a heterocyclic scaffold incorporating a benzene ring fused to a dihydropyridine ring. [] At the 5-position of this core, a butoxy linker connects to a piperidine ring. [] The presence of the nitrogen atom in the piperidine ring, along with the carbonyl group in the dihydroisoquinolinone core, suggests potential hydrogen bond accepting capabilities, which may contribute to its interaction with biological targets like PARP-1. []
DPQ exerts its primary mechanism of action by inhibiting the enzymatic activity of poly(ADP-ribose) polymerase-1 (PARP-1). [, , , ] While the precise binding interactions remain to be fully elucidated, it is plausible that DPQ occupies the catalytic site of PARP-1, preventing the binding of its natural substrate, NAD+. [, , , ] This inhibition disrupts the PARP-1-mediated PARylation, a post-translational modification process crucial for DNA repair and other cellular responses to stress. [, , , ] By inhibiting PARP-1, DPQ effectively interferes with these cellular processes, offering potential therapeutic benefits in conditions characterized by PARP-1 overactivation. [, , , ]
Investigating PARP-1 Function: DPQ is widely used as a pharmacological tool to study the biological role of PARP-1 in various cellular processes, including DNA repair, inflammation, and cell death. [, , , ] By inhibiting PARP-1 activity, researchers can discern the enzyme's involvement in specific pathways and disease models.
Neuroprotection: Studies have explored the potential of DPQ as a neuroprotective agent. Its ability to attenuate neuronal damage in models of methylmercury toxicity and ischemia-reperfusion injury suggests its potential therapeutic application in neurodegenerative diseases. [, ]
Anti-Inflammatory Effects: Research indicates that DPQ exhibits anti-inflammatory properties, potentially through the inhibition of NF-κB signaling, a key regulator of inflammation. [] This finding highlights its potential as a therapeutic candidate for inflammatory conditions.
Acute Lung Injury: DPQ has shown promise in preclinical models of acute lung injury, suggesting its potential therapeutic benefit in this critical condition often associated with significant morbidity and mortality. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7